N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide
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Overview
Description
ACG416B, also known as compound 18, is a potent inhibitor of choline kinase (ChoK). It has shown significant inhibitory effects on choline kinase with an IC50 value of 0.4 μM. This compound has demonstrated superior antiproliferative activities against HT-29 human colon cancer cells, making it a promising candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACG416B involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, amination, and cyclization steps .
Industrial Production Methods
Industrial production methods for ACG416B are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process involves scaling up the laboratory synthesis to industrial levels, optimizing reaction conditions, and ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ACG416B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: ACG416B can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
ACG416B has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study choline kinase inhibition and its effects on cellular metabolism.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative effects on cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting choline kinase
Mechanism of Action
ACG416B exerts its effects by inhibiting choline kinase, an enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting choline kinase, ACG416B disrupts the production of phosphatidylcholine, leading to altered cell membrane composition and function. This disruption affects various cellular processes, including cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hemicholinium-3: Another choline kinase inhibitor with different structural properties.
MN58b: A potent choline kinase inhibitor with similar antiproliferative effects on cancer cells.
RSM-932A: A choline kinase inhibitor with distinct chemical structure and mechanism of action
Uniqueness of ACG416B
ACG416B stands out due to its high potency and selectivity for choline kinase. Its superior antiproliferative activity against HT-29 human colon cancer cells highlights its potential as a therapeutic agent. Additionally, its unique chemical structure allows for specific interactions with choline kinase, making it a valuable tool for research and drug development .
Properties
Molecular Formula |
C38H36Br2N4 |
---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C38H36N4.2BrH/c1-39(35-15-5-3-6-16-35)37-19-23-41(24-20-37)29-31-11-9-13-33(27-31)34-14-10-12-32(28-34)30-42-25-21-38(22-26-42)40(2)36-17-7-4-8-18-36;;/h3-28H,29-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
NOXDPLVCKHQSFW-UHFFFAOYSA-L |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=CC=C6.[Br-].[Br-] |
Origin of Product |
United States |
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